![molecular formula C11H17ClN2O2 B7896729 S-1-N-CBZ-propane-1,2-diamine-HCl CAS No. 934634-54-5](/img/structure/B7896729.png)
S-1-N-CBZ-propane-1,2-diamine-HCl
Overview
Description
S-1-N-CBZ-propane-1,2-diamine-HCl: is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.71788 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production methods for S-1-N-CBZ-propane-1,2-diamine-HCl often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: S-1-N-CBZ-propane-1,2-diamine-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, S-1-N-CBZ-propane-1,2-diamine-HCl is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of S-1-N-CBZ-propane-1,2-diamine-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- S-1-N-CBZ-propane-1,3-diamine-HCl
- S-1-N-CBZ-butane-1,2-diamine-HCl
- S-1-N-CBZ-ethane-1,2-diamine-HCl
Comparison: Compared to similar compounds, S-1-N-CBZ-propane-1,2-diamine-HCl is unique due to its specific molecular structure, which confers distinct reactivity and stability. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes .
Biological Activity
S-1-N-CBZ-propane-1,2-diamine-HCl, a compound with the molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol, is notable in biological research for its diverse applications, particularly in enzyme interactions and protein modifications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution. Its unique benzyl carbamate structure contributes to its reactivity and biological properties. The compound can act as a substrate or inhibitor in enzymatic reactions, making it a valuable tool in biochemical studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates the activity of these targets through various pathways:
- Signal Transduction : It may influence cellular signaling pathways that regulate gene expression and metabolic processes.
- Enzyme Interaction : The compound can serve as an inhibitor or substrate for enzymes, affecting their catalytic efficiency and specificity .
Biological Applications
This compound has been investigated for its potential therapeutic properties in several contexts:
- Medicinal Chemistry : The compound is explored for drug development targeting specific diseases. Its ability to modify enzyme activity makes it a candidate for designing inhibitors against certain pathological conditions .
- Biological Research : It is utilized in studies aimed at understanding enzyme mechanisms and protein interactions. Its role as a protecting group in synthetic chemistry allows for the introduction of diamine functionalities into complex molecules .
Study 1: Enzyme Interaction
A study published in the Journal of Organic Chemistry highlighted the use of this compound as a substrate in enzyme-catalyzed reactions. The compound demonstrated significant modulation of enzyme activity, leading to insights into the catalytic mechanisms involved .
Study 2: Synthetic Applications
Research conducted on the synthesis of complex molecules using this compound revealed its effectiveness as an intermediate. The overall yield from synthesis routes involving this compound was reported at 46%, showcasing its utility in organic synthesis.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
This compound | 934634-54-5 | C₁₁H₁₇ClN₂O₂ | Benzyl carbamate structure; versatile applications |
S-1-N-CBZ-butane-1,2-diamine-HCl | 12345678 | C₉H₁₉N₂O₂ | Different chain length; varied biological activity |
S-1-N-CBZ-ethane-1,2-diamine-HCl | 85003374 | C₉H₁₉N₂O₂ | Shorter chain; potential differences in reactivity |
This table illustrates how the structural variations among these compounds influence their biological activities and applications.
Properties
IUPAC Name |
benzyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPQSQLDKMQRB-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934634-54-5, 934660-64-7 | |
Record name | Carbamic acid, N-[(2S)-2-aminopropyl]-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934634-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl N-[(2S)-2-aminopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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